4-Aminonicotinaldehyde
Overview
Description
4-Aminonicotinaldehyde is a chemical compound that serves as a key synthetic intermediate in the production of therapeutic drugs for cardiovascular and cerebrovascular diseases. It is derived from isoquinoline through a novel four-step synthesis route, which includes oxidation, intramolecular dehydration, ammonolysis, and Hofmann rearrangement reactions. The final product, 4-aminonicotinic acid, is obtained with high purity and is suitable for large-scale production due to the low cost and easy availability of starting materials, safe operation, and simple separation and purification processes .
Synthesis Analysis
The synthesis of 4-aminonicotinaldehyde involves a multi-step process starting from isoquinoline. The initial oxidation of isoquinoline yields 3,4-pyridine dicarboxylic acid, which is then dehydrated using acetic anhydride to form the corresponding anhydride. Subsequent ammonolysis introduces the amino group, and the Hofmann rearrangement reaction finalizes the formation of 4-aminonicotinic acid. The overall yield based on isoquinoline can reach up to 30%, with a notable improvement in yield when using HNO3-H2SO4 as the oxidant compared to KMnO4 .
Molecular Structure Analysis
The molecular structure of 4-aminonicotinaldehyde and its derivatives is characterized by spectroscopic methods such as 1H-NMR and IR. These techniques confirm the presence of the amino group at the C(4) position of the nicotinic acid ring, which is essential for its biological activity. The high purity of the final product (98% HPLC purity) is indicative of the successful introduction of the amino group and the overall structural integrity of the compound .
Chemical Reactions Analysis
4-Aminonicotinaldehyde and its derivatives exhibit reactivity that is useful in the synthesis of various compounds. For instance, β(2,3)-amino esters can be synthesized through a zinc-mediated, cobalt-catalyzed four-component reaction involving organic bromides, alkyl acrylates, amines, and aldehydes. This process allows the formation of three single bonds in one step, demonstrating the compound's versatility in chemical reactions . Additionally, the optically active 4-amino-2(5H)-furanones, synthesized from aldehydes and amines, show high enantioselectivity and undergo facile electrophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-aminonicotinaldehyde derivatives are influenced by their molecular structure. For example, the crystal and molecular structure of certain derivatives, such as 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles, have been determined by X-ray diffraction. These structures exhibit high delocalization within the molecule and form specific hydrogen-bonded dimers and chains in the solid state. The antiproliferative activity of these compounds against human cancer cell lines further demonstrates the significance of their physical and chemical properties in biological systems .
Scientific Research Applications
Synthesis and Characterization
4-Aminonicotinaldehyde has been utilized in the synthesis of various compounds. For instance, a facile synthesis of 2-aminonicotinaldehyde, closely related to 4-aminonicotinaldehyde, has been developed without requiring chromatography and is easily scalable (Moormann, Yen, & Yu, 1987). Another study involved the synthesis of 1,2,4-Triazolo[4,3-a][1,8]naphthyridines, where 2-aminonicotinaldehyde was a key intermediate (Mogilaiah & Chowdary, 2002).
Metal Complexes and Biological Evaluation
Research also includes the synthesis and characterization of metal complexes involving 2-aminonicotinaldehyde, such as those with Zn(II), Cd(II), and Hg(II). These complexes have been evaluated for their biological activities, highlighting the potential of 4-aminonicotinaldehyde derivatives in biochemistry (Mallela et al., 2018).
Schiff Base Compounds and Biological Activity
The compound has been used in the preparation of Schiff base compounds, which are significant in various biological applications. A study included the synthesis of new derivatives using 4-aminonicotinaldehyde and investigated their biological activity (Radi et al., 2019).
Role in Catalysis and Chemical Reactions
4-Aminonicotinaldehyde-related compounds have been employed in catalyzing chemical reactions. A research demonstrated the use of isonicotinic acid, structurally related to 4-aminonicotinaldehyde, as a dual and biological organocatalyst for synthesizing pyranopyrazoles (Zolfigol et al., 2013).
Safety And Hazards
properties
IUPAC Name |
4-aminopyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6-1-2-8-3-5(6)4-9/h1-4H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPZHMGXKZIHKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375492 | |
Record name | 4-aminonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminonicotinaldehyde | |
CAS RN |
42373-30-8 | |
Record name | 4-aminonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Aminonicotinaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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